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Compound of Interest

Compound Name: 6-Aminopyrazine-2-carboxylic acid

Cat. No.: B1279984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of key pyrazinecarboxylic acid

isomers: Pyrazine-2-carboxylic acid, Pyrazine-2,3-dicarboxylic acid, and Pyrazine-2,5-

dicarboxylic acid. The objective is to offer a clear, data-driven reference for the identification

and characterization of these compounds, which are foundational in various areas of chemical

and pharmaceutical research. Pyrazine-2-carboxylic acid, also known as pyrazinoic acid, is the

active metabolite of the antituberculosis drug pyrazinamide, highlighting the significance of this

class of compounds.[1][2]

The structural differences imparted by the position and number of carboxyl groups on the

pyrazine ring lead to distinct spectroscopic signatures. Understanding these differences is

crucial for unambiguous structural elucidation. This guide summarizes key data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported

by detailed experimental protocols and logical diagrams to illustrate workflows and structure-

property relationships.

Logical Framework for Spectroscopic Analysis
The following diagrams illustrate a typical workflow for spectroscopic characterization and the

fundamental relationship between isomer structure and the expected spectroscopic output.
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Caption: A generalized experimental workflow for the spectroscopic characterization of

pyrazinecarboxylic acid isomers.
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Structure vs. Expected NMR Signals

Isomer Structures

Predicted Spectroscopic Features (NMR)
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¹H: 2 distinct signals (1 peak)
¹³C: 4 distinct signals
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Pyrazine-2,5-dicarboxylic Acid
(Symmetric, C2h)

¹H: 2 distinct signals (1 peak)
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Caption: Relationship between isomer symmetry and the number of expected unique ¹H and

¹³C NMR signals.
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The following tables summarize the key spectroscopic data obtained for the three isomers.

¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

and carbon atoms. The chemical shifts are highly sensitive to the electronic effects and relative

positions of the carboxyl substituents. All data is reported for samples analyzed in DMSO-d₆.

Table 1: ¹H and ¹³C NMR Data (Chemical Shift δ in ppm)
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Isomer /
Compound

Nucleus Position
Chemical Shift
(ppm)

Pyrazine-2-carboxylic

Acid
¹H H-3 9.22

H-5 8.93

H-6 8.86

¹³C C-2 148.0

C-3 145.4

C-5 147.2

C-6 144.1

-COOH 165.5

Pyrazine-2,3-

dicarboxylic Acid[3]
¹H H-5, H-6 8.97

¹³C C-2, C-3 150.1

C-5, C-6 147.9

-COOH 165.2

Pyrazine-2,5-

dicarboxylic Acid
¹H H-3, H-6 9.30

¹³C C-2, C-5 147.5

C-3, C-6 148.8

-COOH 164.7

Note: Data for Pyrazine-2-carboxylic acid and Pyrazine-2,5-dicarboxylic acid is compiled from

typical values found in spectral databases. Specific values may vary slightly based on

experimental conditions.

Discussion: The asymmetry of Pyrazine-2-carboxylic acid results in three distinct signals for the

ring protons and five signals for the carbons (four ring carbons and one carboxyl carbon). In
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contrast, the symmetry of the dicarboxylic acid isomers simplifies their spectra. Pyrazine-2,3-

dicarboxylic acid, with its plane of symmetry, shows a single peak for the two equivalent ring

protons (H-5 and H-6) and a total of three unique carbon signals (two for the ring, one for the

two equivalent carboxyl groups).[3] Similarly, the center of symmetry in Pyrazine-2,5-

dicarboxylic acid results in one proton signal and three carbon signals. The downfield shift of

the protons in the dicarboxylic acids compared to the monosubstituted isomer is due to the

electron-withdrawing effect of the additional carboxyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For

pyrazinecarboxylic acids, the key characteristic absorptions are from the carboxylic acid O-H

and C=O groups, and vibrations of the pyrazine ring.

Table 2: Key FTIR Absorption Bands (Wavenumber in cm⁻¹)

Isomer /
Compound

O-H Stretch
(Carboxylic
Acid)

C=O Stretch
(Carbonyl)

C-O Stretch /
O-H Bend

Pyrazine Ring
Vibrations

Pyrazine-2-

carboxylic Acid

~3100-2500

(very broad)[4]
~1710

~1320-1280,

~930
~1600-1400

Pyrazine-2,3-

dicarboxylic

Acid[5]

~3100-2500

(very broad)
~1725

~1310-1270,

~910
~1600-1400

Pyrazine-2,5-

dicarboxylic

Acid[6]

~3100-2500

(very broad)
~1715

~1290-1250,

~920
~1600-1400

Discussion: All isomers display the highly characteristic, very broad O-H stretching band from

approximately 3100 to 2500 cm⁻¹, which is typical for hydrogen-bonded carboxylic acid dimers.

[4] The strong carbonyl (C=O) stretching absorption appears around 1710-1725 cm⁻¹. The

exact position can be influenced by the electronic environment and hydrogen bonding. The

spectra are also characterized by absorptions corresponding to C-O stretching and O-H

bending, as well as multiple bands associated with the pyrazine ring system.[4][5] While the
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overall IR spectra are similar due to the presence of the same functional groups, subtle

differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the

isomers.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For these isomers, the molecular ion peak is a key identifier, and fragmentation often

involves the loss of the carboxyl group.

Table 3: Mass Spectrometry Data (m/z)

Isomer /
Compound

Molecular
Formula

Molecular
Weight

Molecular Ion
[M]⁺ (m/z)

Key Fragment
(m/z)

Pyrazine-2-

carboxylic Acid
C₅H₄N₂O₂ 124.10 124

80 ([M-CO₂H]⁺ +

H) or [M-CO₂]⁺

Pyrazine-2,3-

dicarboxylic

Acid[7]

C₆H₄N₂O₄ 168.11 168
124 ([M-CO₂]⁺),

80

Pyrazine-2,5-

dicarboxylic

Acid[8]

C₆H₄N₂O₄ 168.11 168
124 ([M-CO₂]⁺),

80

Discussion: Pyrazine-2-carboxylic acid shows a molecular ion peak at an m/z of 124. A

common fragmentation pathway is the loss of the carboxyl group.[1] The dicarboxylic acid

isomers both have a molecular weight of 168.11 and thus exhibit a molecular ion peak at m/z

168.[7][8] Their fragmentation patterns are more complex but are typically initiated by the loss

of a carboxyl group (as CO₂ or COOH), leading to fragments such as m/z 124. While mass

spectrometry can easily distinguish the mono-acid from the di-acids, distinguishing between the

dicarboxylic acid isomers often requires more advanced techniques like tandem MS or analysis

of fragmentation patterns in conjunction with other spectroscopic data.

Experimental Protocols
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The data presented in this guide is based on standard spectroscopic techniques. The following

are representative experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer equipped with a suitable probe.

Sample Preparation: Approximately 5-10 mg of the pyrazinecarboxylic acid isomer is

dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide

(DMSO-d₆), as the acidic proton is readily observable in this solvent.

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a

30° pulse angle, a spectral width of approximately 16 ppm, and a relaxation delay of 2-5

seconds. Water suppression techniques may be applied if residual water is present in the

solvent.

¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is

run to obtain the ¹³C spectrum. A larger number of scans (several hundred to thousands) is

typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet): Approximately 1-2 mg of the solid sample is finely ground

with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a

thin, transparent pellet using a hydraulic press.

Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory.

Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background

spectrum (of the empty sample holder or pure KBr pellet) is recorded first and automatically

subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Mass Spectrometry (MS)
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Instrumentation: A mass spectrometer capable of Electron Ionization (EI) or Electrospray

Ionization (ESI).

Sample Introduction: For EI-MS, the sample can be introduced via a direct insertion probe or

through a gas chromatograph (GC) inlet if the compound is sufficiently volatile. For ESI-MS,

the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused directly or via

liquid chromatography (LC).

EI-MS Acquisition: In EI mode, a standard electron energy of 70 eV is used to induce

ionization and fragmentation. The mass analyzer scans a typical range, for example, m/z 40-

300.

ESI-MS Acquisition: In ESI mode, the analysis can be performed in either positive or

negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be

observed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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